[4-(1-ADAMANTYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
Description
4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a synthetic compound that features a unique structure combining an adamantyl group, a piperazine ring, and a fluorophenyl moiety
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c22-19-3-1-2-18(11-19)20(25)23-4-6-24(7-5-23)21-12-15-8-16(13-21)10-17(9-15)14-21/h1-3,11,15-17H,4-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANFCBIZRUDRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves multiple steps. One common method starts with the alkylation of 4-bromophenol at position 2 of the 1-adamantanol benzene ring in an inert solvent with an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol. This intermediate undergoes O-alkylation with methyl iodide in dimethylformamide (DMF) in the presence of a potash base to yield 2-(1-adamantyl)-4-bromoanisole. The zinc derivative of this compound is then coupled with methyl-6-bromo-2-naphthenoate using a nickel catalyst. The final step involves alkaline hydrolysis to obtain the target compound .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as catalytic coupling (e.g., Suzuki-Miyaura coupling) are often employed due to their efficiency in forming carbon-carbon bonds .
Chemical Reactions Analysis
Types of Reactions: 4-(1-ADAMANTYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: For instance, derivatives of this compound have been studied for their neuropharmacological activities, including interactions with dopamine and serotonin receptors .
Industry: In the industrial sector, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE can be used in the development of advanced materials, such as polymers with enhanced thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. For example, in neuropharmacology, it may act as a ligand for dopamine and serotonin receptors, modulating their activity and influencing neurotransmission pathways . The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness: Compared to these similar compounds, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE stands out due to the presence of the adamantyl group, which imparts unique steric and electronic properties. This can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
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